5-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a benzoxazole ring, a triazolopyrimidine core, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions. One common method involves the initial formation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The triazolopyrimidine core is then constructed through cyclization reactions. The final step involves the attachment of the ethyl group and the hydroxyl group at specific positions on the triazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the triazolopyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole and triazolopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or triazolopyrimidine rings.
Scientific Research Applications
5-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The benzoxazole and triazolopyrimidine rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,2,4-triazolo[1,5-a]pyrimidine: Similar triazolopyrimidine core but lacks the benzoxazole and sulfanyl groups.
2-Phenyl-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
The uniqueness of 5-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring and the sulfanyl group, in particular, contribute to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C15H13N5O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-ethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H13N5O2S/c1-2-12-18-14-16-9(7-13(21)20(14)19-12)8-23-15-17-10-5-3-4-6-11(10)22-15/h3-7H,2,8H2,1H3,(H,16,18,19) |
InChI Key |
KTKDUDQQLYFUMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC(=CC(=O)N2N1)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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